8-Methyl-7-quinolinol
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Overview
Description
8-Methyl-7-quinolinol is an organic compound derived from the quinoline family. It is characterized by a quinoline ring structure with a hydroxyl group at the 7th position and a methyl group at the 8th position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-7-quinolinol can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene . Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and solvents that can be recycled and reused is also common in industrial settings to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-7-quinolinol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
8-Methyl-7-quinolinol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methyl-7-quinolinol involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. This chelation disrupts essential biological processes in microorganisms, leading to their death . The compound can also interact with DNA and proteins, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its chelating properties and use in analytical chemistry.
2-Methyl-8-quinolinol: Exhibits similar chemical properties but differs in its substitution pattern.
5,7-Dichloro-8-quinolinol: A chlorinated derivative with enhanced antimicrobial activity.
Uniqueness: 8-Methyl-7-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its antimicrobial activity make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H9NO |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
8-methylquinolin-7-ol |
InChI |
InChI=1S/C10H9NO/c1-7-9(12)5-4-8-3-2-6-11-10(7)8/h2-6,12H,1H3 |
InChI Key |
URTDBDADLHADFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=CC=C2)O |
Origin of Product |
United States |
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